methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
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Overview
Description
methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the thiophene ring: Starting with a thiophene precursor, various substituents are introduced through electrophilic aromatic substitution.
Introduction of the sulfonamide group: This involves the reaction of the thiophene derivative with sulfonyl chloride in the presence of a base.
Attachment of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction.
Formation of the ester group: The final step includes esterification using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can interfere with cellular signaling pathways, affecting cell function and behavior.
Gene Expression: It may modulate the expression of certain genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate: Similar structure but lacks the sulfonamide group.
Methyl 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylate: Similar but without the 4-methylphenylamino group.
Uniqueness
methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)-[2-(4-methylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5S2/c1-14-3-7-16(8-4-14)23-19(25)13-24(17-9-5-15(22)6-10-17)31(27,28)18-11-12-30-20(18)21(26)29-2/h3-12H,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXGIJAHZOBDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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